Home > Products > Screening Compounds P96060 > Piroxicam N-β-D-Glucuronide (90per cent)
Piroxicam N-β-D-Glucuronide (90per cent) -

Piroxicam N-β-D-Glucuronide (90per cent)

Catalog Number: EVT-1503540
CAS Number:
Molecular Formula: C₂₁H₂₂N₃O₁₀S
Molecular Weight: 508.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Piroxicam N-β-D-Glucuronide is a derivative of piroxicam, a nonsteroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. The glucuronidation process enhances the solubility and bioavailability of piroxicam, making it an important compound in pharmacology. Piroxicam N-β-D-Glucuronide is classified as a metabolite of piroxicam, which is primarily used in the treatment of various inflammatory conditions such as arthritis.

Source

Piroxicam is synthesized through various chemical methods, and its glucuronide form is typically produced in the body via enzyme-mediated reactions. The compound can also be synthesized in the laboratory for research and analytical purposes, often involving enzymatic processes that mimic metabolic pathways.

Classification

Piroxicam N-β-D-Glucuronide falls under the category of NSAIDs and is specifically classified as a glucuronide conjugate. This classification is significant due to its implications for pharmacokinetics and pharmacodynamics, particularly concerning drug metabolism and excretion.

Synthesis Analysis

Methods

The synthesis of Piroxicam N-β-D-Glucuronide can be achieved through enzymatic glucuronidation using UDP-glucuronosyltransferases. This method mimics the natural metabolic pathway in humans where piroxicam undergoes conjugation with glucuronic acid.

Technical Details

  1. Enzymatic Reaction: The reaction typically involves incubating piroxicam with UDP-glucuronic acid in the presence of microsomal preparations or recombinant enzymes.
  2. Purification: Following the reaction, the product can be purified using techniques such as high-performance liquid chromatography (HPLC) to isolate Piroxicam N-β-D-Glucuronide from unreacted substrates and by-products.
Molecular Structure Analysis

Structure

Piroxicam N-β-D-Glucuronide retains the core structure of piroxicam while incorporating a glucuronic acid moiety. The molecular formula for Piroxicam N-β-D-Glucuronide is C21_{21}H24_{24}N3_{3}O7_{7}S.

Data

The compound exhibits a molecular weight of approximately 420.5 g/mol. Its structural elucidation can be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Reactions Analysis

Reactions

Piroxicam N-β-D-Glucuronide primarily participates in metabolic reactions that involve hydrolysis back to piroxicam or further conjugation reactions.

Technical Details

  1. Hydrolysis: In biological systems, Piroxicam N-β-D-Glucuronide can be hydrolyzed by β-glucuronidase enzymes, releasing free piroxicam.
  2. Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
Mechanism of Action

Piroxicam N-β-D-Glucuronide functions primarily as a prodrug that enhances the solubility and bioavailability of piroxicam.

Process

  1. Inhibition of Prostaglandin Synthesis: Similar to its parent compound, it inhibits cyclooxygenase enzymes, leading to decreased synthesis of prostaglandins, which are mediators of inflammation and pain.
  2. Enhanced Absorption: The glucuronidation process increases its solubility in aqueous environments, facilitating better absorption in the gastrointestinal tract.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Highly soluble in water due to the presence of the glucuronic acid moiety.

Chemical Properties

Applications

Piroxicam N-β-D-Glucuronide is primarily utilized in scientific research to study drug metabolism and pharmacokinetics. Its applications include:

  1. Pharmacokinetic Studies: Understanding how drugs are metabolized in vivo.
  2. Drug Development: Assisting in formulating more effective NSAIDs with improved bioavailability.
  3. Clinical Research: Evaluating therapeutic efficacy and safety profiles in clinical settings.
Introduction to Piroxicam N-β-D-Glucuronide

Chemical Identity and Structural Significance in NSAID Metabolism

Piroxicam N-β-D-glucuronide (C~21~H~21~N~3~O~10~S; molecular weight 507.47 g/mol) is formed through the covalent linkage of a glucuronic acid moiety to the pyridyl nitrogen atom of the piroxicam scaffold via a β-glycosidic bond. This N-glucuronidation contrasts sharply with the more common O-glucuronidation pathways observed in other NSAIDs, resulting in a quaternary ammonium conjugate with distinct physicochemical properties [1] [9]. The IUPAC nomenclature designates this compound as (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(2-(4-hydroxy-2-methyl-1,1-dioxido-2H-benzo[e][1,2]thiazine-3-carboxamido)pyridin-1-ium-1-yl)tetrahydro-2H-pyran-2-carboxylate, reflecting its stereospecific configuration [1].

Table 1: Comparative Structural and Physicochemical Properties

PropertyPiroxicamPiroxicam N-β-D-Glucuronide
Molecular FormulaC~15~H~13~N~3~O~4~SC~21~H~21~N~3~O~10~S
Molecular Weight (g/mol)331.35507.47
Water SolubilityLow (hydrophobic)High (hydrophilic)
Ionization StateZwitterionicAnionic carboxylate
Reactive Functional GroupCarboxylic acidNone (detoxified)
Primary Metabolic Site--Pyridyl nitrogen

The attachment of the glucuronosyl group transforms piroxicam's physicochemical profile:

  • Solubility Enhancement: The glucuronide exhibits significantly increased water solubility compared to the parent compound, facilitating renal and biliary excretion. It dissolves readily in polar solvents like dimethyl sulfoxide (DMSO) and methanol but remains insoluble in nonpolar organic solvents [1].
  • Electrochemical Changes: The conjugate carries a strong negative charge (pKa ≈ 3.5) imparted by the ionized carboxylate group of the glucuronic acid moiety. This anionic character prevents passive diffusion across biological membranes, necessitating specialized transport systems for cellular elimination [3] [7].
  • Steric and Stereochemical Considerations: The β-configuration of the glycosidic bond confers resistance to non-enzymatic hydrolysis under physiological conditions. This stereochemistry ensures metabolic stability during systemic circulation, though it remains susceptible to enzymatic cleavage by gut microbial β-glucuronidases [3] [8].

Structurally, the N-glucuronide linkage represents a metabolic detoxification strategy that masks the reactive enolic acid group of piroxicam. This transformation abrogates the cyclooxygenase (COX) inhibitory activity, converting an active anti-inflammatory molecule into a pharmacologically inert metabolite [2] [6]. The glucuronide maintains the 1,2-benzothiazine core but lacks affinity for COX-1/2 due to steric hindrance from the bulky glucuronosyl group and the altered electronic properties imparted by quaternary ammonium formation [6].

Role as a Phase II Metabolite in Piroxicam Pharmacokinetics

The formation and disposition of piroxicam N-β-D-glucuronide constitute a cornerstone of piroxicam pharmacokinetics, influencing absorption, distribution, and elimination dynamics. This metabolic pathway exhibits saturation kinetics at therapeutic doses, contributing to piroxicam's notably long elimination half-life (30–86 hours) in humans [2] [6].

Metabolic Transformation and Enzymology

  • UGT Isoform Specificity: Hepatic UDP-glucuronosyltransferases (UGTs) catalyze the conjugation reaction, with UGT1A9 and UGT2B7 identified as the primary isoforms responsible. These enzymes exhibit Michaelis-Menten kinetics toward piroxicam, with K~m~ values ranging 50–200 µM, aligning with therapeutic plasma concentrations (10–20 µM at 20 mg/day dosing) [3] [7]. Genetic polymorphisms in these UGTs (e.g., UGT1A93, UGT2B72) contribute to interindividual variability in piroxicam clearance rates of up to 4-fold [7].
  • Tissue Localization: While hepatic metabolism predominates, extrahepatic UGTs in renal tubular cells and intestinal epithelium contribute approximately 15–20% to total glucuronidation, particularly during first-pass metabolism following oral administration [3] [9].

Table 2: Key Characteristics of Piroxicam Glucuronidation Pathway

ParameterCharacteristicsBiological Significance
Primary UGT IsoformsUGT1A9, UGT2B7Genetic polymorphism affects metabolic rates
Subcellular SiteEndoplasmic reticulum lumenProximity to efflux transporters
Reaction TypeNucleophilic substitution (S~N~2)Inversion of configuration at anomeric carbon
Cofactor RequirementUDP-glucuronic acid (UDPGA)Cofactor depletion limits conjugation capacity
Efflux TransportersMRP2 (ABCC2), MRP3 (ABCC3), BCRP (ABCG2)Canalicular vs. basolateral excretion routing

Hepatic Processing and Systemic Disposition

Following enzymatic conjugation, the glucuronide undergoes compartmentalized trafficking within hepatocytes:

  • Transporter-Mediated Excretion: Multidrug resistance-associated proteins (MRP2/ABCC2, MRP3/ABCC3) actively transport the glucuronide across hepatic membranes. MRP2 directs the conjugate into bile canaliculi, while MRP3 facilitates sinusoidal efflux into systemic circulation. The ATP-dependent nature of these transporters creates rate-limiting steps in overall elimination [3] [7].
  • Plasma Distribution: Circulating glucuronide achieves plasma concentrations approximately 40–60% of parent piroxicam at steady state. Despite its hydrophilic nature, limited plasma protein binding (<20%) allows efficient glomerular filtration [2] [6].
  • Renal Handling: The glucuronide undergoes extensive renal elimination via both glomerular filtration and organic anion transporter (OAT)-mediated secretion. Renal clearance values (∼150 mL/min) exceed glomerular filtration rate, indicating active tubular secretion mechanisms [6] [9].

Enterohepatic Recirculation Dynamics

A significant fraction (∼35%) of biliary-excreted piroxicam N-β-D-glucuronide undergoes intestinal deconjugation:

  • Bacterial Reactivation: Gut microbiota (notably Escherichia coli, Clostridium, and Bacteroides species) express β-glucuronidases that hydrolyze the glucuronide, regenerating free piroxicam in the distal ileum and colon [3] [8].
  • Reabsorption and Recycling: Liberated piroxicam is reabsorbed, creating an enterohepatic loop that contributes to the characteristic secondary plasma concentration peaks observed 8–16 hours post-dose. This recycling extends piroxicam's apparent elimination half-life and creates persistent low-level tissue exposure despite once-daily dosing [2] [8].
  • Microbiome-Pharmacokinetic Interplay: Interindividual variations in gut microbial composition significantly impact recirculation magnitude. Antibiotic suppression of β-glucuronidase-producing flora reduces piroxicam bioavailability by 15–25% and shortens half-life by approximately 30% [8].

Properties

Product Name

Piroxicam N-β-D-Glucuronide (90per cent)

Molecular Formula

C₂₁H₂₂N₃O₁₀S

Molecular Weight

508.48

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.